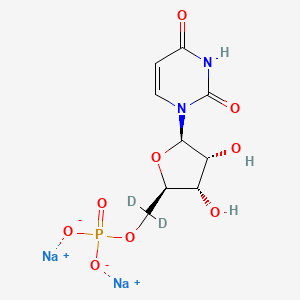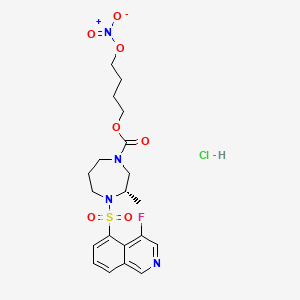
Rock-IN-4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rock-IN-4 is a potent inhibitor of Rho-associated protein kinase (ROCK). This compound is known for its ability to maintain nitric oxide (NO) release capacity and reversibly depolymerize F-actin. It is primarily used in scientific research to study conditions such as glaucoma and high intraocular pressure .
Métodos De Preparación
The synthesis of Rock-IN-4 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Rock-IN-4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Aplicaciones Científicas De Investigación
Rock-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used to study the effects of ROCK inhibition on various chemical processes.
Biology: Investigated for its role in cell migration, cytoskeleton modulation, and cell adhesion.
Medicine: Explored for its potential therapeutic applications in treating glaucoma, high intraocular pressure, and cardiovascular diseases.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the ROCK pathway
Mecanismo De Acción
Rock-IN-4 exerts its effects by inhibiting the ROCK pathway. This pathway involves the activation of Rho proteins, which are small GTPases that regulate various cellular processes. By inhibiting ROCK, this compound disrupts the translocation of the protein to the plasma membrane, prevents ATP-dependent phosphorylation, and blocks RhoA binding to ROCK. This leads to downstream effects such as modulation of the actin cytoskeleton, smooth muscle cell contraction, and cell migration .
Comparación Con Compuestos Similares
Rock-IN-4 is unique in its ability to maintain nitric oxide release capacity while inhibiting ROCK. Similar compounds include:
Fasudil: Used for the improvement and prevention of cerebral vasospasm and ischemic symptoms.
Y-27632: Known for its potent inhibition of ROCK and its use in cell culture to limit cellular death.
H-1152: More potent than Y-27632 and Fasudil, used in various research applications
This compound stands out due to its reversible depolymerization of F-actin and its specific applications in glaucoma and high intraocular pressure research.
Propiedades
Fórmula molecular |
C20H26ClFN4O7S |
|---|---|
Peso molecular |
521.0 g/mol |
Nombre IUPAC |
4-nitrooxybutyl (3S)-4-(4-fluoroisoquinolin-5-yl)sulfonyl-3-methyl-1,4-diazepane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C20H25FN4O7S.ClH/c1-15-14-23(20(26)31-10-2-3-11-32-25(27)28)8-5-9-24(15)33(29,30)18-7-4-6-16-12-22-13-17(21)19(16)18;/h4,6-7,12-13,15H,2-3,5,8-11,14H2,1H3;1H/t15-;/m0./s1 |
Clave InChI |
PWJPEYUHWFWQON-RSAXXLAASA-N |
SMILES isomérico |
C[C@H]1CN(CCCN1S(=O)(=O)C2=CC=CC3=CN=CC(=C32)F)C(=O)OCCCCO[N+](=O)[O-].Cl |
SMILES canónico |
CC1CN(CCCN1S(=O)(=O)C2=CC=CC3=CN=CC(=C32)F)C(=O)OCCCCO[N+](=O)[O-].Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,5-dichloro-N-[2-[[(2S)-1-[[7-[[(2S,3R)-1-[[2-(1H-indol-3-ylmethyl)-3H-benzimidazol-5-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-7-oxoheptyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]benzamide](/img/structure/B12402483.png)

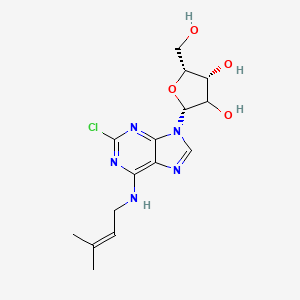
![disodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12402496.png)

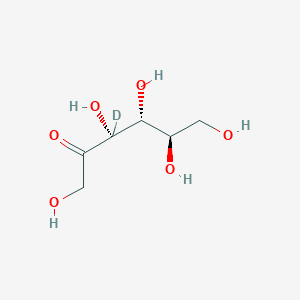


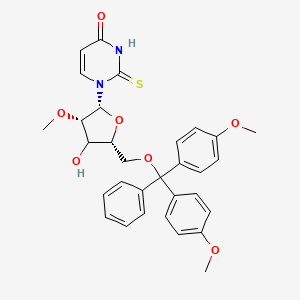
![(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12402535.png)

